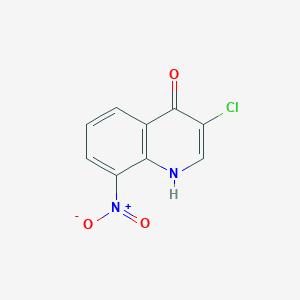
3-Chloro-8-nitroquinolin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-8-nitroquinolin-4-OL is a chemical compound with the molecular formula C9H5ClN2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-8-nitroquinolin-4-OL typically involves the chlorination and nitration of quinoline derivatives. One common method involves the chlorination of 3-nitroquinolin-4-OL using phosphorus oxychloride (POCl3) under reflux conditions. The reaction is carried out by adding POCl3 to a solution of 3-nitroquinolin-4-OL and heating the mixture under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-8-nitroquinolin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSCN).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 3-Chloro-8-aminoquinolin-4-OL.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-8-nitroquinolin-4-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Chloro-8-nitroquinolin-4-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-nitroquinoline: Similar structure but lacks the hydroxyl group.
8-Nitroquinoline: Lacks the chloro and hydroxyl groups.
4-Chloro-8-nitroquinoline: Similar but lacks the hydroxyl group.
Uniqueness
3-Chloro-8-nitroquinolin-4-OL is unique due to the presence of both chloro and nitro groups along with a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
65674-04-6 |
|---|---|
Formule moléculaire |
C9H5ClN2O3 |
Poids moléculaire |
224.60 g/mol |
Nom IUPAC |
3-chloro-8-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-4-11-8-5(9(6)13)2-1-3-7(8)12(14)15/h1-4H,(H,11,13) |
Clé InChI |
XDDZQXQZUBKOKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C(C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one](/img/structure/B11881551.png)






![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)
![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)

![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)
